

Spectroscopic and Structural Elucidation of 6-Methoxyoxindole: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyoxindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-methoxyoxindole**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its structural confirmation and use in further research.

Spectroscopic Data Summary

The structural integrity of **6-methoxyoxindole** (IUPAC Name: 6-methoxy-1,3-dihydroindol-2-one; CAS Number: 7699-19-6) is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for 6-Methoxyoxindole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------|
| Data not available in publicly accessible literature | - | - | - |

Table 2: ^{13}C NMR Spectroscopic Data for 6-Methoxyoxindole

| Chemical Shift (δ) ppm | Assignment |
|--|------------|
| Data not available in publicly accessible literature | - |

Table 3: Infrared (IR) Spectroscopy Data for 6-Methoxyoxindole

| Wavenumber (cm^{-1}) | Assignment |
|--|------------|
| Data not available in publicly accessible literature | - |

Table 4: Mass Spectrometry (MS) Data for 6-Methoxyoxindole

| m/z | Assignment |
|--|------------|
| Data not available in publicly accessible literature | - |

Note: Specific, experimentally-derived spectroscopic data for **6-methoxyoxindole** is not readily available in the public domain. The tables above are placeholders for where such data would be presented. For research purposes, it is recommended to acquire this data experimentally.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized experimental protocols applicable to the characterization of **6-methoxyoxindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **6-methoxyoxindole** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), and transferred

to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Spectra would be acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 32-64 scans.
- ^{13}C NMR Spectroscopy: Proton-decoupled ^{13}C spectra would be acquired on the same instrument. Due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans (e.g., 1024 or more) would be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid **6-methoxyoxindole** would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm^{-1} .

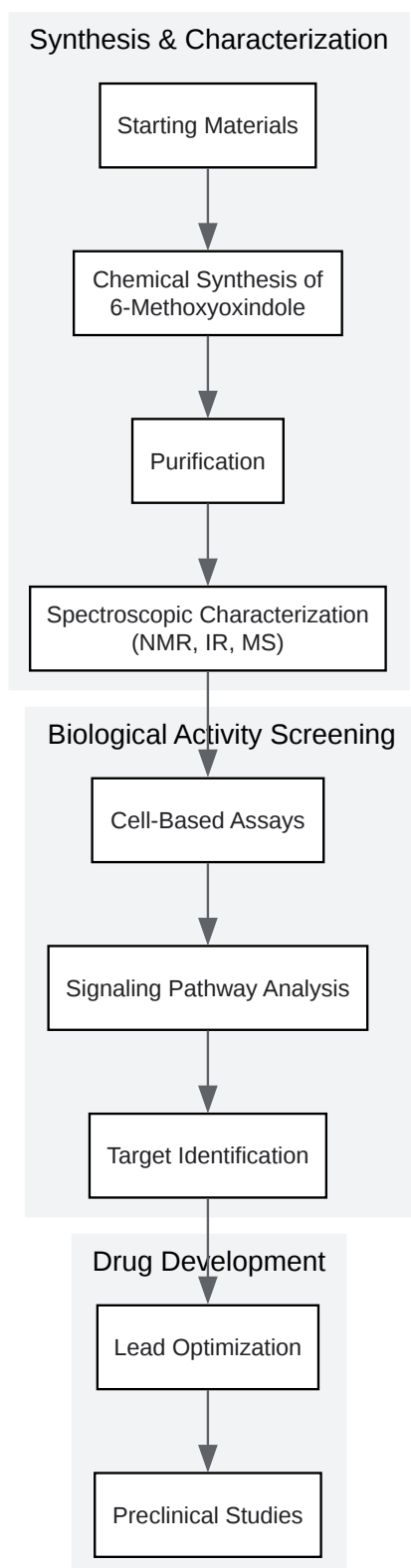
Mass Spectrometry (MS)

The mass spectrum of **6-methoxyoxindole** would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions would be determined.

Potential Signaling Pathway Involvement

While specific signaling pathways for **6-methoxyoxindole** are not yet elucidated, based on the known biological activities of structurally related methoxy-substituted heterocyclic compounds, a hypothetical involvement in anti-inflammatory and antioxidant pathways can be postulated. For instance, some methoxyflavones have been shown to modulate the TLR4/MyD88/NF- κB and HO-1/NQO-1 signaling pathways.^[1]

The following diagram illustrates a potential workflow for investigating the synthesis and biological activity of **6-methoxyoxindole**.



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*Workflow for the Synthesis and Evaluation of **6-Methoxyoxindole**.*

This workflow outlines the logical progression from the synthesis and structural confirmation of **6-methoxyoxindole** to the investigation of its biological effects and potential as a therapeutic agent. The initial synthesis and rigorous spectroscopic characterization are fundamental steps that enable subsequent biological screening and mechanistic studies. Elucidation of its activity in cell-based models can then lead to a more in-depth analysis of the specific signaling pathways it modulates, ultimately informing its potential for further drug development.

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References

- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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